2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide

Antitumor Activity In Vivo Efficacy Fluoro vs. Chloro Mustards

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 5001-28-5; also CAS 63867-48-1), with molecular formula C₇H₁₅F₂N₂O₂P, is a synthetic fluoro-nitrogen mustard analog of the widely used chemotherapeutic alkylating agent cyclophosphamide. It belongs to the 1,3,2-oxazaphosphorinane class of DNA-alkylating prodrugs and has been primarily investigated as a non-radioactive reference standard in the development of ¹⁸F-fluorocyclophosphamide for positron emission tomography (PET) imaging.

Molecular Formula C7H15F2N2O2P
Molecular Weight 228.18 g/mol
CAS No. 5001-28-5
Cat. No. B12808829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide
CAS5001-28-5
Molecular FormulaC7H15F2N2O2P
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCF)CCF
InChIInChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
InChIKeyWMISISUCUDFLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 5001-28-5): A Fluoronitrogen Mustard Analog of Cyclophosphamide for Research & PET Tracer Development


2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 5001-28-5; also CAS 63867-48-1), with molecular formula C₇H₁₅F₂N₂O₂P, is a synthetic fluoro-nitrogen mustard analog of the widely used chemotherapeutic alkylating agent cyclophosphamide [1]. It belongs to the 1,3,2-oxazaphosphorinane class of DNA-alkylating prodrugs and has been primarily investigated as a non-radioactive reference standard in the development of ¹⁸F-fluorocyclophosphamide for positron emission tomography (PET) imaging [2]. Its significance lies not in superior antitumor potency but in its distinct physicochemical profile and its role as a chemical comparator in tracer development studies [3].

Why Cyclophosphamide Cannot Substitute for 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide in PET Tracer and Metabolic Research


Generic substitution within the oxazaphosphorinane class is precluded due to functional non-equivalence of the bis(2-fluoroethyl)amino motif relative to the bis(2-chloroethyl)amino motif of cyclophosphamide [1]. The replacement of chlorine with fluorine alters the alkylation kinetics, with fluoroethylamines forming the reactive aziridinium intermediate at a significantly slower rate than their chloroethyl counterparts [2]. For PET imaging applications, the non-radioactive ¹⁹F isotopologue serves as an essential cold reference standard for radiochemical purity validation and identity confirmation of ¹⁸F-fluorocyclophosphamide, a role that cyclophosphamide—lacking fluorine—cannot fulfill [3]. Furthermore, the distinct biodistribution of ¹⁸F-F-CP in murine breast cancer models, where PET measures of tumor uptake predicted response to cyclophosphamide therapy, underscores that fluorine-substituted analogs possess unique imaging-prognostic capabilities absent in the parent drug [4].

Quantitative Differentiation Evidence for 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide vs. Closest Analogs


Negligible Antitumor Activity of the Bis-Fluoro Analog Compared to Cyclophosphamide in Rodent Models

In a direct head-to-head comparison reported by Papanastassiou et al. (1966), 2-[bis(2-fluoroethyl)amino]-2H-1,3,2-oxazaphosphorinane 2-oxide (compound IIIb) and its chloro-fluoro analog (IIIc) displayed little, if any, antitumor activity against rodent tumors, in stark contrast to the established efficacy of cyclophosphamide (IIIa), described as one of the most effective biological alkylating agents for treating certain experimental rodent malignancies [1]. This functional divergence demonstrates that fluorine substitution at both nitrogen mustard arms effectively ablates the antitumor activity that defines the parent drug, establishing this compound as a biologically inactive comparator rather than a therapeutic candidate [2].

Antitumor Activity In Vivo Efficacy Fluoro vs. Chloro Mustards

Slower Aziridinium Ion Formation Rate of Fluoroethylamines vs. Chloroethylamines In Vitro

Papanastassiou et al. (1966) demonstrated that fluoroethylamines act, in vitro, like the corresponding chloroethylamines through the formation of an aziridinium intermediate, but at a slower rate [1]. This kinetic difference is directly attributable to the higher electronegativity of fluorine relative to chlorine, which reduces the nucleophilicity of the nitrogen and retards the intramolecular cyclization essential for DNA cross-linking activity [2]. The slower alkylation kinetics provide a mechanistic explanation for the observed lack of in vivo antitumor activity of the bis-fluoro analog relative to cyclophosphamide [3].

Alkylation Kinetics Mechanism of Action Fluoronitrogen Mustard

Essential Cold Reference Standard for ¹⁸F-Fluorocyclophosphamide Radiochemical Purity Validation

In the synthesis of ¹⁸F-fluorocyclophosphamide (¹⁸F-F-CP), Lacan et al. (2005) achieved radioactive purity >99% and chemical purity >96%, with the non-radioactive ¹⁹F isotopologue serving as the essential cold reference standard for HPLC co-elution identity confirmation [1]. The bis-fluoro analog (CAS 5001-28-5) fulfills this critical analytical role that neither cyclophosphamide (lacking fluorine) nor the mixed chloro-fluoro analog (CAS 63867-49-2) can entirely replace, as the cold standard must match the chemical structure of the radiolabeled species for unequivocal chromatographic identification [2]. This purity specification is a quantitative quality gate: the ¹⁸F-labeled analog required ≥96% chemical purity to be deemed suitable for in vivo microPET imaging and ex vivo biodistribution studies in a murine model of human breast tumors [3].

PET Tracer Development Radiochemical Purity Cold Reference Standard

PET Imaging Predictive Value: ¹⁸F-F-CP Tumor Uptake Predicts Cyclophosphamide Response—Enabled by Fluorine-Substituted Scaffold

Kesner et al. (2007) demonstrated that PET measures of ¹⁸F-F-CP uptake in tumor predicted the magnitude of the response to subsequent administration of cyclophosphamide in mice bearing human breast cancer xenografts (MCF-7 cells), with ¹⁸F-F-CP uptake highest in kidneys, lowest in brain, and intermediate in tumors [1]. Critically, ¹⁸F-F-CP uptake was not inhibited by coadministration of an approximately ×700 concentration of unlabeled cyclophosphamide, indicating that the fluorine-substituted analog engages distinct transport or binding mechanisms not fully overlapping with the parent drug [2]. The bis-fluoro analog (CAS 5001-28-5) serves as the structural basis for this fluorine-substituted scaffold that confers the unique PET imaging capability [3].

PET Prognostic Imaging Breast Cancer Xenograft Therapy Response Prediction

Uniformly Lower Antitumor Activity of Fluorine-for-Chlorine Replacement in Phosphoramide Mustards Across Multiple Tumor Models

A broader class-level study of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards demonstrated that replacement of chlorine with fluorine uniformly resulted in lower antitumor activity across multiple experimental tumor models including L1210 leukemia, B16 melanoma, mammary adenocarcinoma 16/C, and ovarian sarcoma M5076, whereas bromine substitution yielded activity generally comparable with the parent mustards [1]. This class-level finding is consistent with and reinforces the specific observation for 2-[bis(2-fluoroethyl)amino]-2H-1,3,2-oxazaphosphorinane 2-oxide, confirming that fluorine substitution at the alkylating moiety represents a consistent and predictable loss-of-function modification relative to chlorine in phosphoramide mustard prodrugs [2].

Halogen Analog Comparison Phosphoramide Mustard Antitumor Activity Screening

Recommended Research & Industrial Application Scenarios for 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide (CAS 5001-28-5)


Cold Reference Standard for ¹⁸F-Fluorocyclophosphamide PET Tracer Quality Control

In PET radiochemistry facilities synthesizing ¹⁸F-fluorocyclophosphamide, this compound is procured as the non-radioactive ¹⁹F analytical reference standard for HPLC co-injection identity confirmation and radiochemical purity validation. Lacan et al. (2005) established that the ¹⁸F-labeled analog must achieve >99% radiochemical purity and >96% chemical purity prior to in vivo PET studies, with the cold standard serving as the chromatographic benchmark [1]. This application is irreplaceable by cyclophosphamide or other non-fluorinated analogs.

Mechanistic Probe for Structure-Activity Relationship Studies in Nitrogen Mustard Activation Kinetics

The bis-fluoro analog serves as a kinetically attenuated comparator in studies of aziridinium ion formation rates. As demonstrated by Papanastassiou et al. (1966), fluoroethylamines form the reactive aziridinium intermediate at a slower rate than chloroethylamines [1]. This property makes the compound useful as a tool for dissecting the relationship between alkylation kinetics and biological activity in oxazaphosphorinane prodrugs.

Negative Control for In Vivo Antitumor Efficacy Screening of Novel Cyclophosphamide Analogs

Given the documented lack of antitumor activity against rodent tumors [1], this compound serves as a validated negative control in efficacy studies of novel oxazaphosphorinane analogs. Its use as a biologically inactive structural analog helps establish that observed antitumor effects of test compounds are mechanism-specific rather than attributable to the oxazaphosphorinane scaffold alone.

Reference Compound in PET-Based Therapy Response Prediction Model Development

The compound serves as the structural template for the fluorine-substituted scaffold that enables PET imaging-based prediction of cyclophosphamide response, as validated by Kesner et al. (2007) in murine breast cancer xenograft models [1]. Researchers developing computational models of tracer biodistribution or structure-prognosis relationships require this compound as a foundational chemical reference.

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